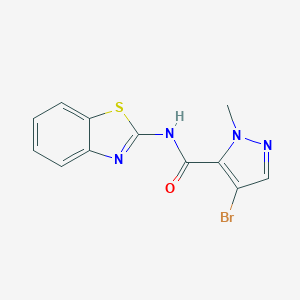
N-(1,3-benzothiazol-2-yl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzothiazol-2-yl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide, also known as BB-94, is a small molecule inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of enzymes that are involved in the degradation of extracellular matrix (ECM) proteins, which play a crucial role in tissue remodeling and repair. MMPs are also implicated in a variety of pathological processes, including cancer, arthritis, and cardiovascular disease. BB-94 has been extensively studied for its potential therapeutic applications in these diseases.
作用機序
N-(1,3-benzothiazol-2-yl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide inhibits MMPs by binding to the active site of the enzyme and preventing the cleavage of ECM proteins. MMPs require a zinc ion for their catalytic activity, and N-(1,3-benzothiazol-2-yl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide chelates this ion, thereby blocking the enzyme's activity. N-(1,3-benzothiazol-2-yl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide is a broad-spectrum inhibitor of MMPs, meaning that it can inhibit multiple members of the MMP family.
Biochemical and Physiological Effects:
N-(1,3-benzothiazol-2-yl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide has been shown to reduce the expression and activity of MMPs in various tissues, including tumors, joints, and arterial walls. This leads to a reduction in ECM degradation and tissue remodeling. N-(1,3-benzothiazol-2-yl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide has also been shown to reduce inflammation in animal models of arthritis and cardiovascular disease. In addition, N-(1,3-benzothiazol-2-yl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide has been shown to have anti-angiogenic effects, meaning that it can inhibit the growth of blood vessels, which is important for tumor growth and metastasis.
実験室実験の利点と制限
One advantage of N-(1,3-benzothiazol-2-yl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide is its broad-spectrum inhibition of MMPs, which allows for the simultaneous inhibition of multiple MMPs involved in a particular disease process. Another advantage is its ability to inhibit MMPs at low concentrations, which reduces the risk of toxicity. However, N-(1,3-benzothiazol-2-yl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide has several limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life in the body, which limits its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for the study of N-(1,3-benzothiazol-2-yl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide. One area of research is the development of more potent and selective MMP inhibitors. Another area is the development of new delivery methods for N-(1,3-benzothiazol-2-yl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide, such as nanoparticles or liposomes, which could improve its solubility and half-life. Additionally, N-(1,3-benzothiazol-2-yl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide could be combined with other therapeutic agents, such as chemotherapy drugs or immunotherapies, to enhance their efficacy. Finally, further studies are needed to determine the optimal dosing and administration of N-(1,3-benzothiazol-2-yl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide for specific diseases and patient populations.
合成法
The synthesis of N-(1,3-benzothiazol-2-yl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide involves several steps, including the reaction of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminobenzothiazole to give the desired product, which is purified by column chromatography. The overall yield of N-(1,3-benzothiazol-2-yl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide is typically around 30%.
科学的研究の応用
N-(1,3-benzothiazol-2-yl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in cancer, arthritis, and cardiovascular disease. In cancer, MMPs are involved in the degradation of the ECM, which allows cancer cells to invade and metastasize to other tissues. N-(1,3-benzothiazol-2-yl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit the growth and invasion of various cancer cell lines, including breast, prostate, and lung cancer. In arthritis, MMPs are involved in the degradation of cartilage and other ECM components in the joints. N-(1,3-benzothiazol-2-yl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide has been shown to reduce inflammation and joint destruction in animal models of arthritis. In cardiovascular disease, MMPs are involved in the degradation of the ECM in the arterial wall, which contributes to the development of atherosclerosis. N-(1,3-benzothiazol-2-yl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide has been shown to reduce the progression of atherosclerosis in animal models.
特性
製品名 |
N-(1,3-benzothiazol-2-yl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide |
|---|---|
分子式 |
C12H9BrN4OS |
分子量 |
337.2 g/mol |
IUPAC名 |
N-(1,3-benzothiazol-2-yl)-4-bromo-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H9BrN4OS/c1-17-10(7(13)6-14-17)11(18)16-12-15-8-4-2-3-5-9(8)19-12/h2-6H,1H3,(H,15,16,18) |
InChIキー |
CDSUCPPOJUXAHX-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)Br)C(=O)NC2=NC3=CC=CC=C3S2 |
正規SMILES |
CN1C(=C(C=N1)Br)C(=O)NC2=NC3=CC=CC=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-furylmethyl)-N-[2-(trifluoromethyl)benzyl]amine](/img/structure/B262089.png)


![1-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}-4-methylpiperazine](/img/structure/B262101.png)
![N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B262103.png)
![(2R)-2-[(4-methylphenyl)methylamino]butan-1-ol](/img/structure/B262104.png)

![2-[1-(3-Methylbutyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B262106.png)

![{4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B262113.png)
![Methyl 4-[6-amino-5-cyano-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B262122.png)


